N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chloroacetamide
Overview
Description
N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chloroacetamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thieno[2,3-c]pyridine core, which is a fused bicyclic structure containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
The primary target of N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloroacetamide is the JNK2 and JNK3 kinases . These kinases play a crucial role in cell signaling pathways, particularly those involved in stress response and apoptosis.
Mode of Action
N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloroacetamide interacts with its targets through a unique binding mode. The 3-cyano substituent forms an H-bond acceptor interaction with the hinge region of the ATP-binding site of the JNK2 and JNK3 kinases . This interaction inhibits the activity of the kinases, thereby modulating the signaling pathways they are involved in.
Biochemical Pathways
The inhibition of JNK2 and JNK3 kinases by N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloroacetamide affects several biochemical pathways. Most notably, it leads to a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle . This results in a decrease of cells in other phases of the cell cycle, especially the G0/G1 phase .
Result of Action
The molecular and cellular effects of N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloroacetamide’s action are primarily seen in its impact on cell cycle progression. By causing an accumulation of cells in the G2/M phase, the compound effectively halts cell division . This could potentially lead to cell death, particularly in rapidly dividing cells.
Biochemical Analysis
Cellular Effects
N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloroacetamide has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can cause a significant accumulation of cells in the G2/M phase of the cell cycle, with a concomitant decrease in cells in other phases, particularly the G0/G1 phase . This indicates its potential role in regulating cell cycle progression and cellular proliferation.
Molecular Mechanism
The molecular mechanism of N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloroacetamide involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, it can bind to specific receptors on cell surfaces, triggering a cascade of intracellular signaling events that lead to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloroacetamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular metabolism and function, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloroacetamide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as anti-inflammatory and analgesic properties. At higher doses, it can cause toxic or adverse effects, including cellular toxicity and organ damage . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloroacetamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a pivotal role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound . Understanding these pathways is essential for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloroacetamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it may be transported into cells via specific membrane transporters and subsequently distributed to various organelles . This distribution pattern is crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloroacetamide plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chloroacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors to form the thieno[2,3-c]pyridine core. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures.
Introduction of Functional Groups: The acetyl, cyano, and chloroacetamide groups are introduced through various chemical reactions such as acetylation, cyanation, and chlorination. These reactions may require specific reagents and conditions, such as acetic anhydride for acetylation, cyanogen bromide for cyanation, and thionyl chloride for chlorination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chloroacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The chloroacetamide group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chloroacetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(2-thienyl)-4-quinoline carboxamide
- N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methoxybenzamide
Uniqueness
N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chloroacetamide is unique due to its specific combination of functional groups and the thieno[2,3-c]pyridine core. This unique structure imparts distinct chemical properties and potential applications that may not be shared by similar compounds. For example, the presence of the chloroacetamide group allows for specific substitution reactions that can lead to a wide range of derivatives with diverse biological activities.
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-chloroacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2S/c1-7(17)16-3-2-8-9(5-14)12(15-11(18)4-13)19-10(8)6-16/h2-4,6H2,1H3,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZSGPWZWBLJHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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